1-(Benzyloxy)-4-bromo-2-iodobenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an iodine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-4-bromo-2-iodobenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with the bromination of a suitable precursor, followed by the protection of the hydroxyl group with a benzyl group. The final step involves the halogen exchange reaction to introduce the iodine atom . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-4-bromo-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is investigated for its potential biological activities and as a building block for drug development.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromo-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-(Benzyloxy)-4-bromobenzene
- 1-(Benzyloxy)-2-iodobenzene
- 1-(Benzyloxy)-4-chlorobenzene
These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms (bromine, iodine, chlorine) influences their chemical behavior and suitability for various reactions .
Properties
IUPAC Name |
4-bromo-2-iodo-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLWAAGRUEXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610846 | |
Record name | 1-(Benzyloxy)-4-bromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-66-6 | |
Record name | 1-(Benzyloxy)-4-bromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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